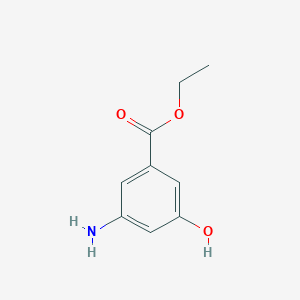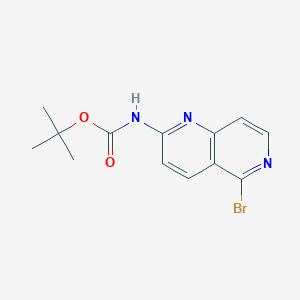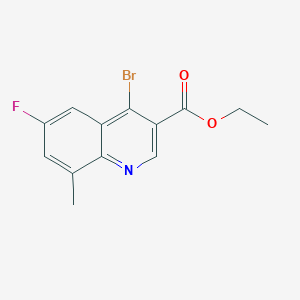
2,2-Difluorocyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorocyclobutan-1-ol is an organic compound with the molecular formula C4H6F2O. It is a cyclobutane derivative where two hydrogen atoms on the cyclobutane ring are replaced by fluorine atoms, and one of the carbon atoms is bonded to a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Difluorocyclobutan-1-ol can be synthesized through several methods, including [2+2] cycloaddition reactions. One common approach involves the reaction of difluorocarbene with cyclobutene, followed by hydrolysis to introduce the hydroxyl group . Another method involves the deoxofluorination of cyclobutanone derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale [2+2] cycloaddition reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluorocyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form difluorocyclobutane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products:
Oxidation: 2,2-Difluorocyclobutanone.
Reduction: Difluorocyclobutane.
Substitution: 2,2-Difluorocyclobutyl chloride or bromide.
Aplicaciones Científicas De Investigación
2,2-Difluorocyclobutan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2-Difluorocyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2,2-Difluorocyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.
Difluorocyclobutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,2-Difluorocyclobutyl chloride: A halogenated derivative with different reactivity and applications.
Uniqueness: 2,2-Difluorocyclobutan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, such as increased stability, reactivity, and potential biological activity .
Propiedades
Número CAS |
2092453-42-2 |
|---|---|
Fórmula molecular |
C4H6F2O |
Peso molecular |
108.09 g/mol |
Nombre IUPAC |
2,2-difluorocyclobutan-1-ol |
InChI |
InChI=1S/C4H6F2O/c5-4(6)2-1-3(4)7/h3,7H,1-2H2 |
Clave InChI |
DJFLRJGNAIMTFV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


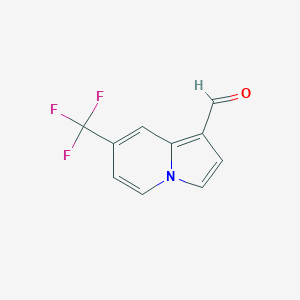
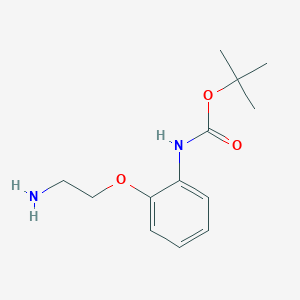
![[(1R,3R,4R,5R)-3-[(1R)-1-benzoyloxyethyl]-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-4-yl] benzoate](/img/structure/B13004138.png)
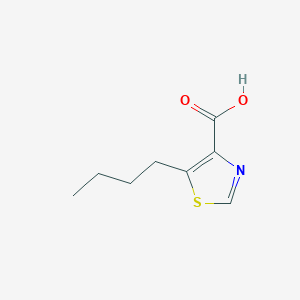
![tert-Butyl4-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13004153.png)
![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanamine](/img/structure/B13004166.png)
![4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13004173.png)
![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoledihydrobromide](/img/structure/B13004185.png)
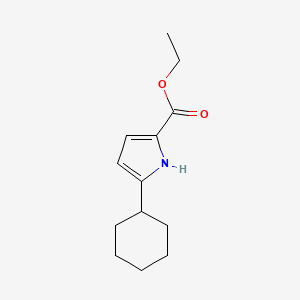
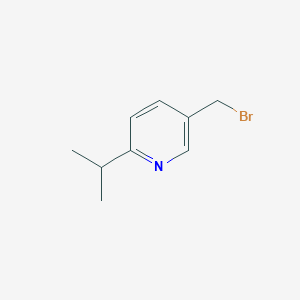
![1-([1,1'-Biphenyl]-4-yl)-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13004200.png)
